tert-Butyl (1-amino-1-oxopropan-2-yl)carbamate

Overview

Description

Tert-Butyl (1-amino-1-oxopropan-2-yl)carbamate is an organic compound with a wide range of applications in the scientific and medical fields. It can be used to prepare cathepsin C inhibitors .

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives involves a practical and scalable process. An intermediate in manufacturing a lymphocyte function-associated antigen 1 inhibitor is one such derivative. The synthesis of organic carbamates can also be achieved through a selective cathodic reduction of carbon dioxide in CO2-saturated room-temperature ionic liquid BMIm-BF4 solutions containing amines .Molecular Structure Analysis

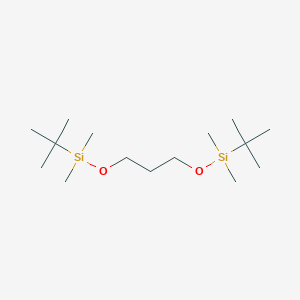

The molecular structure of this compound is complex. The InChI code for this compound is 1S/C10H20N2O4/c1-7(8(13)12(5)15-6)11-9(14)16-10(2,3)4/h7H,1-6H3,(H,11,14) . The molecular weight of this compound is 232.28 .Chemical Reactions Analysis

This compound can be used to prepare cathepsin C inhibitors . It has also been used in palladium-catalyzed synthesis of N-Boc-protected anilines . Additionally, it has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dry environment at a temperature between 2-8°C .Scientific Research Applications

Synthesis and Chemical Reactions

Tert-butyl (1-amino-1-oxopropan-2-yl)carbamate has been used in various chemical syntheses and reactions. For instance, it plays a role as an intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291), as demonstrated by Zhao et al. (2017) who established a rapid synthetic method for producing a related compound with a total yield of 81% (Zhao, Guo, Lan, & Xu, 2017). Additionally, Padwa, Brodney, and Lynch (2003) illustrated its use in the Diels-Alder reaction, which is fundamental in organic chemistry for creating complex structures (Padwa, Brodney, & Lynch, 2003).

Photoredox-Catalysis

In the field of photoredox catalysis, Wang et al. (2022) reported its use in a photoredox-catalyzed amination process. This established a new cascade pathway for assembling a range of 3-aminochromones under mild conditions, broadening its applications (Wang et al., 2022).

Crystallography and Molecular Structure

The study of its crystallography and molecular structure is also a significant application. Baillargeon et al. (2017) discussed the crystal structures of tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, providing insights into the molecular linkages via hydrogen and halogen bonds (Baillargeon et al., 2017).

Drug Development

In drug development, it has been utilized in the process development and pilot-plant synthesis of lymphocyte function-associated antigen 1 inhibitors, as described by Li et al. (2012), who achieved an efficient and scalable synthesis (Li et al., 2012).

Safety and Hazards

This compound is classified under the GHS07 category. The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Properties

IUPAC Name |

tert-butyl N-(1-amino-1-oxopropan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-5(6(9)11)10-7(12)13-8(2,3)4/h5H,1-4H3,(H2,9,11)(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZKKSKKIABUUCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Dioxaspiro[4.5]decan-6-amine](/img/structure/B3068697.png)

![(11BS)-4-hydroxy-2,6-bis(4-(trifluoromethyl)phenyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B3068735.png)

![5''-(4'-Formyl-[1,1'-biphenyl]-4-yl)-[1,1':4',1'':3'',1''':4''',1''''-quinquephenyl]-4,4''''-dicarbaldehyde](/img/structure/B3068754.png)